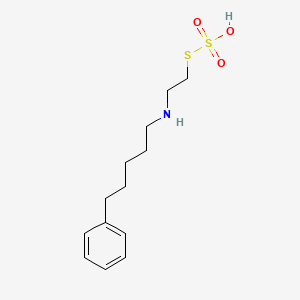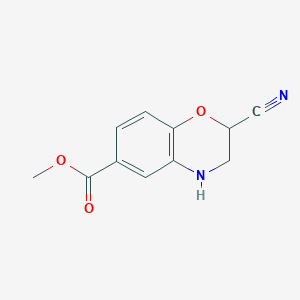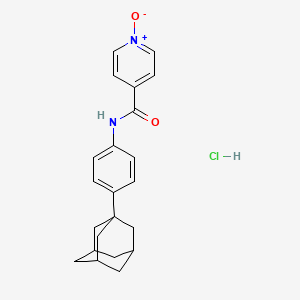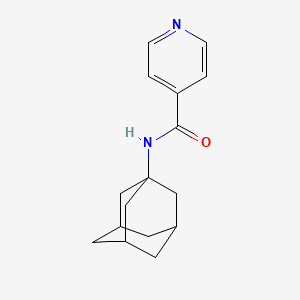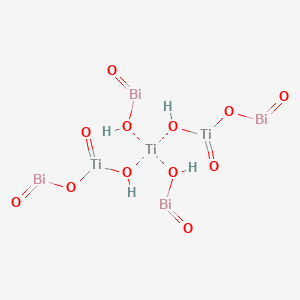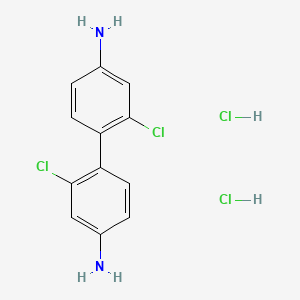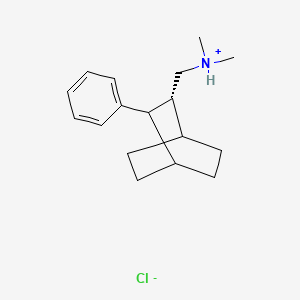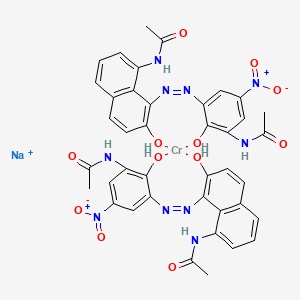
Sodium bis(N-(3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-2-hydroxy-5-nitrophenyl)acetamidato(2-))chromate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium bis(N-(3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-2-hydroxy-5-nitrophenyl)acetamidato(2-))chromate(1-) is a complex organic compound with a chromate core. This compound is known for its vibrant color properties, making it useful in various applications, including dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium bis(N-(3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-2-hydroxy-5-nitrophenyl)acetamidato(2-))chromate(1-) typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 8-acetamido-2-hydroxy-1-naphthylamine. This involves treating the amine with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxy-5-nitrophenylacetamide under alkaline conditions to form the azo compound.
Complexation: The resulting azo compound is then reacted with sodium chromate to form the final complex.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromate center.
Reduction: Reduction reactions can also occur, especially under acidic conditions, leading to the reduction of the chromate ion.
Substitution: The azo groups in the compound can participate in substitution reactions, where the azo linkage can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc in acidic conditions are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Oxidized derivatives of the chromate complex.
Reduction: Reduced forms of the chromate ion and modified azo compounds.
Substitution: New compounds with different functional groups replacing the azo linkage.
Wissenschaftliche Forschungsanwendungen
Sodium bis(N-(3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-2-hydroxy-5-nitrophenyl)acetamidato(2-))chromate(1-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Wirkmechanismus
The compound exerts its effects primarily through its chromate center, which can participate in redox reactions. The azo groups also play a role in its reactivity, allowing for various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as interacting with microbial cell walls in antimicrobial applications or binding to specific substrates in analytical chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 3-[(8-acetamido-2-hydroxy-1-naphthyl)azo]-5-chloro-4-hydroxybenzenesulfonate
- Sodium 3-[(8-acetamido-2-hydroxy-1-naphthyl)azo]-5-chloro-4-hydroxybenzenesulfonate
Uniqueness
Sodium bis(N-(3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-2-hydroxy-5-nitrophenyl)acetamidato(2-))chromate(1-) is unique due to its specific combination of azo groups and chromate center, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific color properties and reactivity.
Eigenschaften
CAS-Nummer |
72259-15-5 |
|---|---|
Molekularformel |
C40H34CrN10NaO12+ |
Molekulargewicht |
921.7 g/mol |
IUPAC-Name |
sodium;N-[8-[(3-acetamido-2-hydroxy-5-nitrophenyl)diazenyl]-7-hydroxynaphthalen-1-yl]acetamide;chromium |
InChI |
InChI=1S/2C20H17N5O6.Cr.Na/c2*1-10(26)21-14-5-3-4-12-6-7-17(28)19(18(12)14)24-23-16-9-13(25(30)31)8-15(20(16)29)22-11(2)27;;/h2*3-9,28-29H,1-2H3,(H,21,26)(H,22,27);;/q;;;+1 |
InChI-Schlüssel |
CPZGEEIZEJFVDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=CC(=CC(=C3O)NC(=O)C)[N+](=O)[O-].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=CC(=CC(=C3O)NC(=O)C)[N+](=O)[O-].[Na+].[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


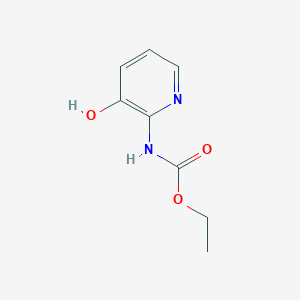
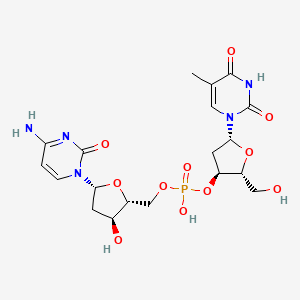
![(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13757410.png)
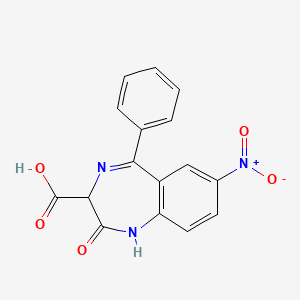
![3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757437.png)
